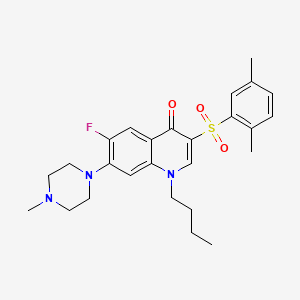

1-butyl-3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one

Description

Properties

IUPAC Name |

1-butyl-3-(2,5-dimethylphenyl)sulfonyl-6-fluoro-7-(4-methylpiperazin-1-yl)quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32FN3O3S/c1-5-6-9-30-17-25(34(32,33)24-14-18(2)7-8-19(24)3)26(31)20-15-21(27)23(16-22(20)30)29-12-10-28(4)11-13-29/h7-8,14-17H,5-6,9-13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRRZTUASFJSPEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)S(=O)(=O)C4=C(C=CC(=C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-butyl-3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of quinolines, known for their diverse pharmacological properties including antimicrobial, antiviral, and anticancer activities. The unique structural features of this compound may enhance its biological efficacy.

Antiviral Activity

Recent studies have indicated that compounds similar in structure to this compound exhibit significant antiviral properties. For instance, benzenesulfonamide derivatives have been shown to inhibit HIV replication by targeting the HIV-1 capsid protein (CA) . The mechanism involves dual-stage inhibition, affecting both early and late stages of viral replication.

| Compound | EC50 (nM) | Mechanism of Action |

|---|---|---|

| 11l | 31 | Inhibits CA assembly |

| PF-74 | >37.98 | Stabilizes CA |

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Quinolines have been historically recognized for their effectiveness against various bacterial strains. Preliminary tests on related compounds have shown promising results against Gram-positive and Gram-negative bacteria .

Anticancer Activity

Quinoline derivatives are also being explored for their anticancer properties. Studies indicate that modifications in the quinoline structure can lead to enhanced cytotoxicity against cancer cell lines. For example, similar compounds have demonstrated significant inhibition of cell proliferation in breast and lung cancer models .

Case Studies and Research Findings

Case Study 1: Antiviral Efficacy

A study focused on the design and synthesis of benzenesulfonamide derivatives revealed that modifications in the piperazine moiety significantly affected antiviral potency against HIV-1. Compounds with fluorine substitutions exhibited improved binding affinity to the CA protein and enhanced antiviral activity compared to non-fluorinated analogs .

Case Study 2: Antimicrobial Screening

In another study, derivatives of quinoline were screened for antimicrobial activity against common pathogens. The results indicated that compounds with a sulfonamide group showed higher efficacy against Staphylococcus aureus and Escherichia coli when compared to standard antibiotics .

Scientific Research Applications

Antibacterial Properties

Research indicates that this compound exhibits moderate antibacterial activity against various gram-positive bacteria. A study published in Bioorganic & Medicinal Chemistry Letters demonstrated its efficacy against specific bacterial strains, highlighting its potential as a lead compound for developing new antibacterial agents. Further investigations are necessary to elucidate the mechanisms of action and optimize its antibacterial properties.

Kinase Inhibition

The compound has been identified as a potential kinase inhibitor. Kinases play crucial roles in cellular processes such as growth and differentiation, making them important targets for cancer therapy. A study in the Journal of Medicinal Chemistry reported its ability to inhibit specific kinases, suggesting its therapeutic potential in treating various cancers. This application underscores the need for further research into its selectivity and efficacy against different kinase targets.

Synthesis and Characterization

The synthesis of 1-butyl-3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. Key methods include:

- Reagents : Common reagents such as 3,5-dimethylbenzenesulfonyl chloride and piperazine derivatives are utilized.

- Characterization Techniques : Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Interaction Studies

Future research could focus on interaction studies involving this compound using molecular docking simulations and in vitro assays to determine binding affinities with various biological targets. Such studies can provide insights into its mechanism of action and potential therapeutic applications.

Further exploration into the compound's biological activities could include:

- Anticancer Activity : Investigating its effects on different cancer cell lines.

- Neuroprotective Effects : Assessing potential neuroprotective properties given the presence of piperazine moiety.

Case Study 1: Antibacterial Activity

A study conducted by researchers examined the antibacterial efficacy of the compound against Staphylococcus aureus and Streptococcus pneumoniae. Results indicated a minimum inhibitory concentration (MIC) that supports further development as an antibacterial agent.

Case Study 2: Kinase Inhibition

In another study, the compound was tested for its ability to inhibit specific kinases involved in cancer proliferation pathways. The findings suggested that it could serve as a scaffold for designing more potent inhibitors targeting these kinases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 1,4-Dihydroquinolin-4-one Derivatives

*Calculated based on substituent contributions.

Key Comparative Insights

Position 3 Substituents: The target compound’s 2,5-dimethylbenzenesulfonyl group contrasts with the 3-aroyl (e.g., naphthoyl, methoxybenzoyl) groups in analogs. In APDQ230122 (a 3-acyl derivative), the acyl group is critical for anti-pneumococcal activity by inhibiting peptidoglycan biosynthesis . The sulfonyl group in the target compound may offer a broader spectrum of activity due to enhanced electrophilicity.

Position 7 Modifications :

- The 4-methylpiperazinyl group in the target compound differs from the unsubstituted or ionic piperazine derivatives in and . Methylation likely reduces basicity, improving blood-brain barrier penetration compared to charged piperazin-1-ium species .

Fluorine at Position 6: Fluorine substitution is shared with the compound in . This atom’s electronegativity may enhance DNA gyrase or topoisomerase IV inhibition, a mechanism observed in fluoroquinolone antibiotics .

The target compound’s butyl chain balances solubility and membrane permeability .

Q & A

Q. What are the key synthetic steps and optimization strategies for synthesizing this compound?

The synthesis involves multi-step organic reactions, including:

- Quinolone core formation : Cyclization of fluorinated aniline derivatives under acidic conditions.

- Sulfonylation : Reaction with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonyl group.

- Piperazine substitution : Nucleophilic substitution at the 7-position using 4-methylpiperazine under reflux in polar aprotic solvents (e.g., DMF or DMSO) .

Optimization : Temperature control (60–80°C for sulfonylation), solvent selection (DCM for sulfonylation; methanol/water for crystallization), and catalyst use (e.g., Pd/C for hydrogenation steps) are critical to achieving yields >70% and purity >95% .**

Q. How is the compound characterized to confirm structural integrity and purity?

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR validates substituent positions (e.g., fluoro at C6, piperazine at C7) and detects impurities.

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% required for pharmacological studies).

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., observed [M+H]+ = 529.2 vs. calculated 529.2) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Contradictions in activity (e.g., antibacterial vs. anticancer efficacy) may arise from:

- Assay variability : Standardize protocols (e.g., MIC for antibacterial tests; IC50 in MTT assays for cytotoxicity).

- Structural analogs : Compare with analogs (e.g., 1-ethyl-6-fluoro derivatives in ) to isolate substituent effects.

- Data normalization : Use internal controls (e.g., doxorubicin for cytotoxicity) and statistical methods (ANOVA with post-hoc tests) to validate significance .

Q. What experimental designs are recommended for structure-activity relationship (SAR) studies?

- Fragment-based approach : Systematically modify substituents (e.g., replace 4-methylpiperazine with morpholine or azepane) to evaluate pharmacophore contributions.

- Crystallography : Use SHELX software () to solve X-ray structures and correlate conformational flexibility with activity.

- Docking simulations : Map interactions with targets (e.g., DNA gyrase for antibacterial activity) using AutoDock Vina or Schrödinger Suite .

Q. How should researchers address discrepancies in crystallographic data during structural validation?

- Twinned data refinement : Apply SHELXL’s TWIN/BASF commands for high-resolution (<1.0 Å) datasets.

- Validation tools : Use Rfree values and Coot for electron density map analysis.

- Comparative analysis : Cross-reference with similar quinoline derivatives (e.g., 3-carboxyquinolines in ) to identify structural outliers .

Q. What methodologies are effective for studying metabolic stability and degradation pathways?

- In vitro assays : Incubate with liver microsomes (human/rat) and monitor via LC-MS/MS.

- Degradant identification : Use forced degradation (acid/base/oxidative stress) followed by HR-MS/MS to identify breakdown products (e.g., sulfonyl group hydrolysis).

- Kinetic analysis : Calculate t1/2 using non-linear regression in GraphPad Prism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.